![molecular formula C11H15NO2 B074424 Butyl 3-aminobenzoate CAS No. 26218-03-1](/img/structure/B74424.png)
Butyl 3-aminobenzoate
Overview
Description
Butyl 3-aminobenzoate, also known as Tert-Butyl 3-Aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is an ester of 4-aminobenzoic acid and butanol . It is a white, odorless, crystalline powder .
Synthesis Analysis
The synthesis of Butyl 3-aminobenzoate can be achieved through a process involving alkylation, esterification, and another alkylation . The process involves the use of 4-aminobenzoic acid and 1-chloropropane, and the synthesis route is selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular weight of Butyl 3-aminobenzoate is 193.242 Da . The structure of this compound includes a hydrophilic and hydrophobic domain separated by an intermediate ester, which is a common feature in most local anesthetics .Chemical Reactions Analysis
Butyl 3-aminobenzoate can undergo a Sandmeyer reaction, which is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Physical And Chemical Properties Analysis
Butyl 3-aminobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 309.2±15.0 °C at 760 mmHg, and a flash point of 163.0±17.9 °C . It is mildly soluble in water and soluble in alcohol, ether, chloroform, fixed oils, and dilute acids .Scientific Research Applications
Peptide Synthesis
Butyl 3-aminobenzoate: is utilized in peptide synthesis as a building block for preparing orthogonally protected pseudopeptide platforms . This application is crucial for the development of peptides with specific biological activities, which can be used in therapeutic treatments or as biochemical tools.
Proteomics Research
In proteomics research, Butyl 3-aminobenzoate serves as a specialty product. It’s used for the modification of proteins and peptides to study their structure, function, and interactions . This helps in understanding the complex biological processes at the molecular level.
VEGFR-2 Inhibition
The compound has shown potential in inhibiting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a significant role in angiogenesis and cancer progression. Screening against various cell lines has identified derivatives of Butyl 3-aminobenzoate as active inhibitors, contributing to cancer research and treatment strategies .
Mechanism of Action
Target of Action
Butyl 3-aminobenzoate, also known as Butamben, is primarily a local anesthetic . Its primary targets are the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues towards the brain.
Mode of Action
Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . The modification in these channels is thought to cause a disturbance of the channel kinetics acceleration . It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of voltage-gated calcium channels, sodium channels, and potassium currents . This interference can disrupt various biochemical pathways that rely on these channels for signal transmission.
Pharmacokinetics
It is known that due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia . The FDA removed all parenteral butamben products from the market, possibly due to the poor solubility of this drug .
Result of Action
The primary result of Butyl 3-aminobenzoate’s action is the induction of local anesthesia . By inhibiting the function of voltage-gated calcium channels, sodium channels, and potassium currents, it prevents the transmission of nerve impulses, leading to a loss of sensation in the applied area .
Safety and Hazards
Future Directions
properties
IUPAC Name |
butyl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJXIVZCGTINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579460 | |
Record name | Butyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-aminobenzoate | |
CAS RN |
26218-03-1 | |
Record name | Butyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?
A1: Research indicates that incorporating Butyl 3-aminobenzoate into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with Butyl 3-aminobenzoate displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.
Q2: What characterization techniques were employed to study the copolymers incorporating Butyl 3-aminobenzoate?
A2: The researchers utilized a variety of techniques to characterize the copolymers containing Butyl 3-aminobenzoate. These include: []
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